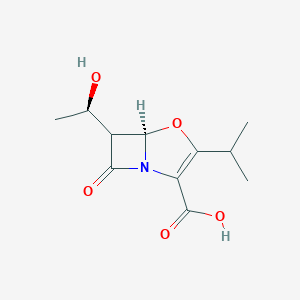
6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid, also known as HIP, is a synthetic antibiotic that belongs to the carbapenem class of antibiotics. It was first synthesized in the 1980s and has since been used in scientific research as a tool to study the mechanism of action of antibiotics and to develop new antibiotics.
Wirkmechanismus
6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid works by inhibiting the synthesis of bacterial cell walls. It binds to the penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains and ultimately leading to cell lysis and death.
Biochemical and Physiological Effects:
6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid has been shown to have low toxicity and low immunogenicity, making it a safe and effective tool for scientific research. It has also been shown to have good stability and solubility in aqueous solutions, making it easy to work with in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid has several advantages as a tool for scientific research. It is effective against a wide range of bacterial strains, making it a versatile tool for microbiology research. It is also relatively easy to synthesize and has low toxicity and immunogenicity, making it a safe and effective tool for laboratory experiments. However, 6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid does have some limitations. It is not effective against all bacterial strains and may not be suitable for all types of research.
Zukünftige Richtungen
There are several future directions for research involving 6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid. One direction is the development of new antibiotics based on the structure of 6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid. Another direction is the study of the mechanism of action of other antibiotics and the development of new antibiotics that target different aspects of bacterial cell wall synthesis. Additionally, 6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid may be used in combination with other antibiotics to enhance their effectiveness against bacterial infections.
Synthesemethoden
The synthesis of 6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid involves several steps, including the reaction of 2-isopropylidene-1,3-dioxolan-4-one with 6-aminopenicillanic acid and the subsequent hydrolysis of the resulting intermediate. The final product is obtained by the reaction of the intermediate with a hydroxylating agent.
Wissenschaftliche Forschungsanwendungen
6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid has been widely used in scientific research as a tool to study the mechanism of action of antibiotics. It has been shown to be effective against a wide range of bacterial strains, including Gram-positive and Gram-negative bacteria, making it a valuable tool in microbiology research.
Eigenschaften
CAS-Nummer |
132015-05-5 |
|---|---|
Produktname |
6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid |
Molekularformel |
C11H15NO5 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
(5R)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-propan-2-yl-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO5/c1-4(2)8-7(11(15)16)12-9(14)6(5(3)13)10(12)17-8/h4-6,10,13H,1-3H3,(H,15,16)/t5-,6?,10-/m1/s1 |
InChI-Schlüssel |
DDTDRSJPHCQGAG-NITLAFNMSA-N |
Isomerische SMILES |
C[C@H](C1[C@@H]2N(C1=O)C(=C(O2)C(C)C)C(=O)O)O |
SMILES |
CC(C)C1=C(N2C(O1)C(C2=O)C(C)O)C(=O)O |
Kanonische SMILES |
CC(C)C1=C(N2C(O1)C(C2=O)C(C)O)C(=O)O |
Andere CAS-Nummern |
132015-05-5 |
Synonyme |
6-(1-hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid HI-1-oxapenem |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



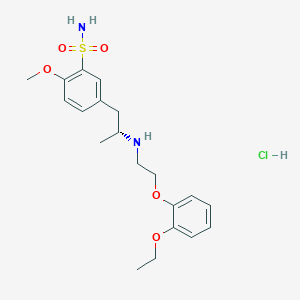
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143464.png)

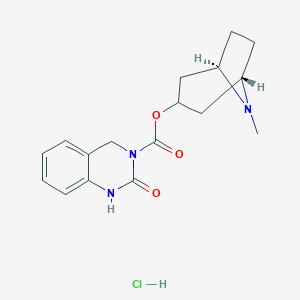


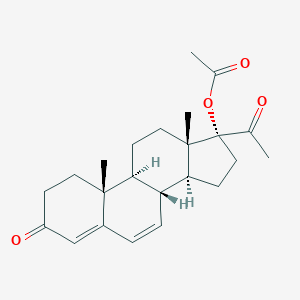
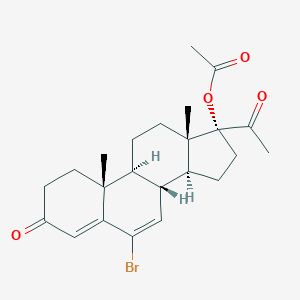
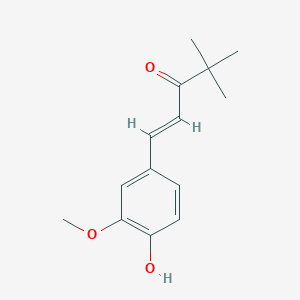
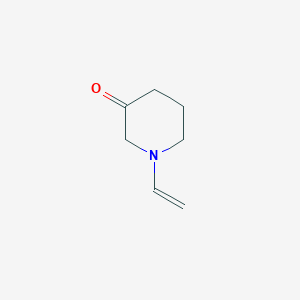

![(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B143491.png)

![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)